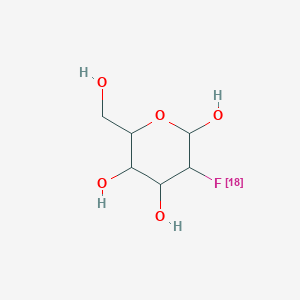
Fluorodeoxyglucose F 18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
FDG, combined with positron-emission tomography (PET), serves as an imaging biomarker for assessing cerebral glucose metabolism in vivo. This application is crucial for the development and evaluation of new therapeutic strategies in Alzheimer's disease (AD). FDG-PET/CT, an established tool in evaluating AD patients, is also explored in preclinical studies with AD mouse models to understand its role and impact. Despite mixed results from a limited number of studies, FDG-PET is recognized as a valuable tool for longitudinal in vivo therapy monitoring in AD research, with significant potential for future studies (Bouter & Bouter, 2019).
Oncology
In oncology, FDG-PET has proven invaluable for staging and management of various cancers. Despite the dominance of [18F]fluorodeoxyglucose ([18F]FDG) as the most widely used PET radiopharmaceutical, research continues into novel radiotracer development. The review discusses the PET development pipeline from a chemistry perspective, highlighting potential points of attrition and suggesting solutions to transition pre-clinical radiotracers into human studies, focusing on fluorine-18 radiopharmaceuticals (Allott & Aboagye, 2020).
Cardiovascular Disease
FDG-PET imaging's role extends into cardiovascular disease, particularly for identifying myocardial viability in chronic ischemic left ventricular dysfunction. Despite its proven utility, investigations using FDG imaging to predict improvement in left ventricular function post-revascularization have reported variable results, attributed to differences in imaging protocols among other factors. This variability underscores the need for optimization and standardization of study protocols and analysis of FDG images for assessing myocardial viability (Knuuti, Schelbert, & Bax, 2002).
Infectious Diseases
Emerging applications of FDG-PET in clinical infectious diseases highlight its incremental value in assessing chronic osteomyelitis, fever of unknown origin, and HIV complications. FDG-PET's ability to offer added value over more traditional techniques in these conditions points to its growing importance in the diagnostic strategies of infectious pathologies, although cost-effectiveness studies are needed to further define its place (De Winter, Vogelaers, Gemmel, & Dierckx, 2002).
Gynecologic Oncology
In the treatment of gynecologic malignancies, FDG-PET/CT is recommended for baseline assessment in cervical cancer and for staging in vulvar and vaginal cancers. It also plays a crucial role in definitive radiation treatment planning for these cancers, salvage radiation treatment planning for recurrent gynecologic malignancy, and posttreatment evaluation of cervical and vulvar cancer, highlighting its utility across various stages of cancer care (Rao & Grigsby, 2018).
Propiedades
Nombre del producto |
Fluorodeoxyglucose F 18 |
|---|---|
Fórmula molecular |
C6H11FO5 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i7-1 |
Clave InChI |
ZCXUVYAZINUVJD-JZRMKITLSA-N |
SMILES isomérico |
C(C1C(C(C(C(O1)O)[18F])O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)F)O)O)O |
Sinónimos |
18F Fluorodeoxyglucose 18F-FDG 18FDG 2 Fluoro 2 deoxy D glucose 2 Fluoro 2 deoxyglucose 2-Fluoro-2-deoxy-D-glucose 2-Fluoro-2-deoxyglucose F 18, Fludeoxyglucose F 18, Fluorodeoxyglucose F18, Fluorodeoxyglucose Fludeoxyglucose F 18 Fluorine 18 fluorodeoxyglucose Fluorine-18-fluorodeoxyglucose Fluorodeoxyglucose F 18 Fluorodeoxyglucose F18 Fluorodeoxyglucose, 18F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



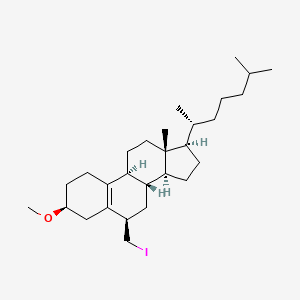
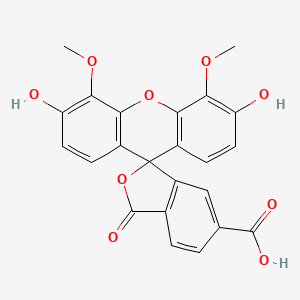
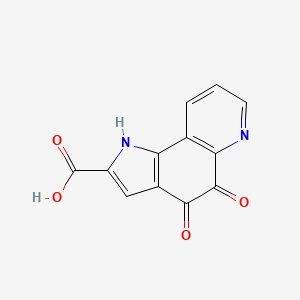
![2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one](/img/structure/B1208018.png)
![1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium](/img/structure/B1208019.png)
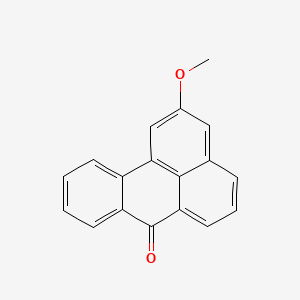
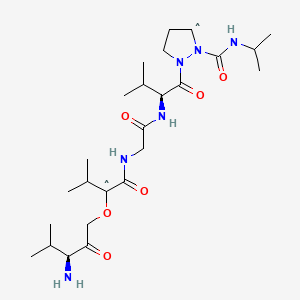
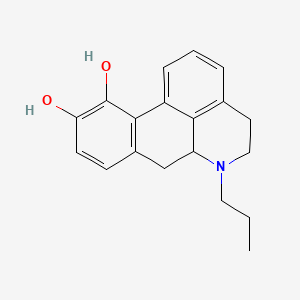
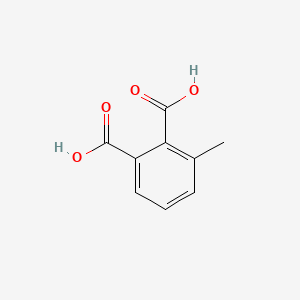
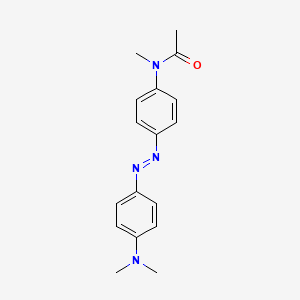
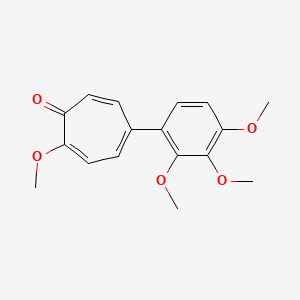
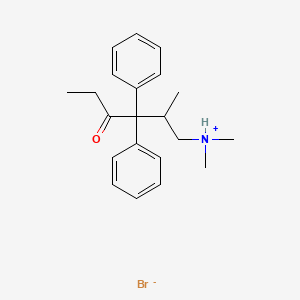
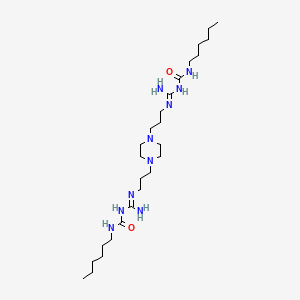
![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)